molecular formula C12H20N4O B2783710 4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1484660-52-7

4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2783710
M. Wt: 236.319
InChI Key: ZTSJYGUTTHEIBY-UHFFFAOYSA-N
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Description

“4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” is a compound that is structurally similar to known synthetic cannabinoids . It has a molecular weight of 154.17 . This compound is part of a series of novel 1H-pyrazole-5-carboxamide compounds that have been designed and synthesized for potential fungicidal and insecticidal applications .


Synthesis Analysis

The synthesis of 1H-pyrazole-5-carboxamide derivatives, including “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide”, involves a facile method . The structures of these compounds were characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” consists of a 5-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Future Directions

The future directions for “4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide” and similar compounds involve their potential use as fungicides and insecticides . It’s suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

4-amino-N-cyclohexyl-N,2-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(9-6-4-3-5-7-9)12(17)11-10(13)8-14-16(11)2/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSJYGUTTHEIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-5-carboxamide

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